2-Chloro-N-(3,5-dimethyl-1,2-oxazol-4-yl)acetamide
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Overview
Description
2-chloro-N-(3,5-dimethylisoxazol-4-yl)acetamide is a chemical compound that belongs to the class of isoxazole derivatives Isoxazoles are five-membered heterocyclic compounds containing one oxygen and one nitrogen atom at adjacent positions
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-chloro-N-(3,5-dimethylisoxazol-4-yl)acetamide typically involves the reaction of 3,5-dimethylisoxazole with chloroacetyl chloride in the presence of a base such as triethylamine. The reaction is carried out under reflux conditions, and the product is purified through recrystallization.
Industrial Production Methods
In an industrial setting, the production of 2-chloro-N-(3,5-dimethylisoxazol-4-yl)acetamide can be scaled up by optimizing the reaction conditions, such as temperature, solvent, and reaction time. Continuous flow reactors may be employed to enhance the efficiency and yield of the synthesis process.
Chemical Reactions Analysis
Types of Reactions
2-chloro-N-(3,5-dimethylisoxazol-4-yl)acetamide undergoes various chemical reactions, including:
Substitution Reactions: The chlorine atom in the compound can be substituted with other nucleophiles, such as amines or thiols, to form new derivatives.
Oxidation Reactions: The compound can be oxidized to form corresponding oxides or other oxidized products.
Reduction Reactions: Reduction of the compound can lead to the formation of amines or other reduced derivatives.
Common Reagents and Conditions
Substitution Reactions: Common reagents include amines, thiols, and alcohols. The reactions are typically carried out in the presence of a base such as sodium hydroxide or potassium carbonate.
Oxidation Reactions: Oxidizing agents such as hydrogen peroxide or potassium permanganate are used under controlled conditions.
Reduction Reactions: Reducing agents like lithium aluminum hydride or sodium borohydride are employed.
Major Products Formed
Substitution Reactions: Formation of N-substituted derivatives.
Oxidation Reactions: Formation of oxides or other oxidized products.
Reduction Reactions: Formation of amines or other reduced derivatives.
Scientific Research Applications
2-chloro-N-(3,5-dimethylisoxazol-4-yl)acetamide has several scientific research applications:
Medicinal Chemistry: The compound is studied for its potential as a pharmacophore in drug design, particularly for its anti-inflammatory, anticancer, and antimicrobial properties.
Biology: It is used in biochemical assays to study enzyme inhibition and protein interactions.
Industry: The compound is utilized in the synthesis of various industrial chemicals and intermediates.
Mechanism of Action
The mechanism of action of 2-chloro-N-(3,5-dimethylisoxazol-4-yl)acetamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit enzyme activity by binding to the active site or allosteric sites, thereby modulating the biochemical pathways involved. The exact molecular targets and pathways depend on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
3,5-dimethylisoxazole: A parent compound with similar structural features.
2-chloro-N-(4-{[(3,4-dimethylisoxazol-5-yl)amino]sulfonyl}phenyl)acetamide: A derivative with additional functional groups.
Uniqueness
2-chloro-N-(3,5-dimethylisoxazol-4-yl)acetamide is unique due to its specific substitution pattern and the presence of both chloro and acetamide functional groups. This combination imparts distinct chemical reactivity and biological activity, making it a valuable compound for various applications.
Properties
CAS No. |
23891-86-3 |
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Molecular Formula |
C7H9ClN2O2 |
Molecular Weight |
188.61 g/mol |
IUPAC Name |
2-chloro-N-(3,5-dimethyl-1,2-oxazol-4-yl)acetamide |
InChI |
InChI=1S/C7H9ClN2O2/c1-4-7(5(2)12-10-4)9-6(11)3-8/h3H2,1-2H3,(H,9,11) |
InChI Key |
NLBVHJQWGDLCIU-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C(=NO1)C)NC(=O)CCl |
Origin of Product |
United States |
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